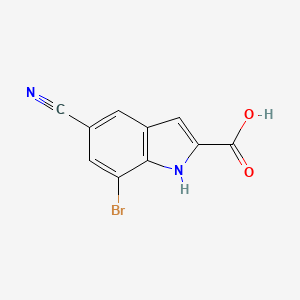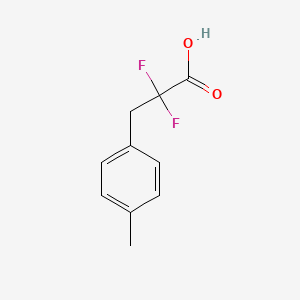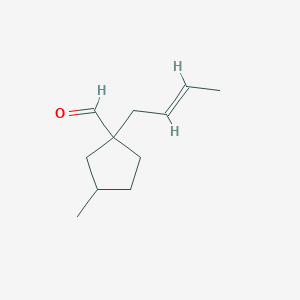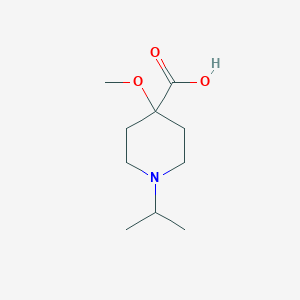
5-Methoxy-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde is an organic compound with a unique structure that includes a pyrazole ring substituted with methoxy, methyl, and isobutyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution Reactions: The introduction of the methoxy, methyl, and isobutyl groups can be achieved through various substitution reactions. For example, the methoxy group can be introduced via methylation using methyl iodide and a base.
Formylation: The formyl group can be introduced using Vilsmeier-Haack reaction, which involves the reaction of the pyrazole with DMF and POCl3.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
5-Methoxy-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Methyl iodide (CH3I), sodium hydride (NaH)
Major Products Formed
Oxidation: 5-Methoxy-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid
Reduction: 5-Methoxy-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-methanol
Substitution: Various substituted pyrazoles depending on the nucleophile used
科学的研究の応用
5-Methoxy-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting pyrazole-containing scaffolds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties.
作用機序
The mechanism of action of 5-Methoxy-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and aldehyde groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
5-Methoxy-3-methyl-1H-pyrazole-4-carbaldehyde: Lacks the isobutyl group, which may affect its reactivity and applications.
3-Methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde: Lacks the methoxy group, potentially altering its chemical properties and biological activity.
5-Methoxy-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde: Lacks the methyl group, which may influence its stability and reactivity.
Uniqueness
5-Methoxy-3-methyl-1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde is unique due to the combination of its substituents, which confer specific chemical properties and potential applications. The presence of the methoxy, methyl, and isobutyl groups can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H16N2O2 |
|---|---|
分子量 |
196.25 g/mol |
IUPAC名 |
5-methoxy-3-methyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C10H16N2O2/c1-7(2)5-12-10(14-4)9(6-13)8(3)11-12/h6-7H,5H2,1-4H3 |
InChIキー |
UKWJGYHXZPPWDD-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1C=O)OC)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(Chloromethyl)butyl]furan](/img/structure/B13187781.png)
![6-amino-1-methyl-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B13187786.png)

![4-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13187798.png)


![2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid](/img/structure/B13187823.png)
methanol](/img/structure/B13187839.png)

![8-(1H-Pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13187856.png)




